molecular formula C29H31N7O5 B11476872 ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11476872
M. Wt: 557.6 g/mol
InChI Key: HGDNBMQVYPWAMG-UHFFFAOYSA-N
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Description

ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic synthesis. The preparation methods include:

    Synthetic Routes: The synthesis often starts with the preparation of the purine and pyrimidine intermediates, followed by their coupling through various organic reactions such as condensation and cyclization.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to derivatives with modified functional groups.

Scientific Research Applications

ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as other purine and pyrimidine derivatives. These comparisons highlight its unique structural features and potential advantages in terms of biological activity and synthetic utility. Similar compounds include:

    Purine Derivatives: Compounds with similar purine structures but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different functional groups.

This detailed article provides a comprehensive overview of ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H31N7O5

Molecular Weight

557.6 g/mol

IUPAC Name

ethyl 4-[[1,3-dimethyl-8-(4-methylanilino)-2,6-dioxopurin-7-yl]methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C29H31N7O5/c1-6-41-26(38)21-20(33(3)28(39)31-22(21)18-10-8-7-9-11-18)16-36-23-24(34(4)29(40)35(5)25(23)37)32-27(36)30-19-14-12-17(2)13-15-19/h7-15,22H,6,16H2,1-5H3,(H,30,32)(H,31,39)

InChI Key

HGDNBMQVYPWAMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CN3C4=C(N=C3NC5=CC=C(C=C5)C)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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